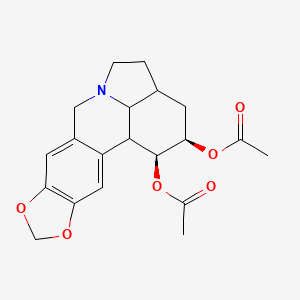
1,2-O-Diacetylzephyranthine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-O-Diacetylzephyranthine is an alkaloid.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 1,2-O-Diacetylzephyranthine, and how is purity validated?
- Methodological Answer : Synthesis typically involves acetylation of the parent alkaloid zephyranthine using acetic anhydride under controlled conditions. Purity validation employs techniques like High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity. Calibration curves using reference standards are essential for quantitative analysis .
Q. Which spectroscopic methods are critical for characterizing this compound’s structure?
- Methodological Answer : Fourier-Transform Infrared Spectroscopy (FT-IR) identifies acetyl group stretching vibrations (~1740 cm⁻¹). NMR spectroscopy (¹H, ¹³C, and 2D COSY/HSQC) resolves regioselective acetylation at the 1,2-O positions. Mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 423.18). X-ray crystallography may be used if single crystals are obtainable .
Q. How do researchers ensure reproducibility in bioactivity assays for this compound?
- Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation times, solvent controls) and include positive controls (e.g., doxorubicin for cytotoxicity). Use triplicate measurements and statistical tests (e.g., ANOVA with post-hoc Tukey) to assess significance. Document solvent effects (e.g., DMSO concentration ≤0.1%) to avoid false positives .
Advanced Research Questions
Q. What experimental design strategies mitigate confounding variables in studying this compound’s mechanism of action?
- Methodological Answer : Employ a factorial design to isolate variables (e.g., dose-response, time-course). Use knock-out models (e.g., CRISPR/Cas9) or specific inhibitors to validate molecular targets. Incorporate blinded analysis and independent replication cohorts to reduce bias. For in vivo studies, adhere to ARRIVE guidelines for preclinical reporting .
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Conduct a systematic review following PRISMA guidelines to assess study heterogeneity (e.g., extraction methods, assay protocols). Meta-analysis with random-effects models quantifies variability. Validate findings using orthogonal assays (e.g., fluorescence-based ATP assays vs. MTT for cytotoxicity) .
Q. What computational approaches predict this compound’s pharmacokinetic properties?
- Methodological Answer : Molecular docking (AutoDock Vina) identifies potential protein targets. ADMET prediction tools (SwissADME, pkCSM) estimate bioavailability, blood-brain barrier penetration, and cytochrome P450 interactions. Molecular dynamics simulations (GROMACS) assess binding stability over time .
Q. How should researchers optimize isolation yields from natural sources while minimizing degradation?
- Methodological Answer : Use response surface methodology (RSM) to optimize extraction parameters (solvent polarity, temperature, pH). Stabilize labile acetyl groups via lyophilization under inert atmospheres. Monitor degradation via stability-indicating HPLC methods (e.g., forced degradation under heat/light) .
Q. Data Analysis and Reporting
Q. What statistical methods are appropriate for dose-response relationships in in vitro studies?
- Methodological Answer : Fit data to sigmoidal curves (Hill equation) using nonlinear regression (GraphPad Prism). Calculate IC₅₀ values with 95% confidence intervals. Compare curves via extra sum-of-squares F-test. Report effect sizes (Cohen’s d) for clinical relevance .
Q. How can researchers validate the specificity of this compound’s interactions in complex biological matrices?
- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity measurements. Combine with proteomic profiling (LC-MS/MS) to identify off-target interactions. Competitive binding assays with structural analogs confirm specificity .
Q. Ethical and Methodological Rigor
Q. What frameworks ensure ethical and rigorous experimental design for novel alkaloid derivatives?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during study planning. For animal studies, follow institutional IACUC protocols and the 3Rs principle (Replacement, Reduction, Refinement). Pre-register hypotheses on platforms like Open Science Framework to mitigate bias .
特性
分子式 |
C20H23NO6 |
|---|---|
分子量 |
373.4 g/mol |
IUPAC名 |
[(17R,18S)-18-acetyloxy-5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.015,19]nonadeca-2,4(8),9-trien-17-yl] acetate |
InChI |
InChI=1S/C20H23NO6/c1-10(22)26-17-5-12-3-4-21-8-13-6-15-16(25-9-24-15)7-14(13)18(19(12)21)20(17)27-11(2)23/h6-7,12,17-20H,3-5,8-9H2,1-2H3/t12?,17-,18?,19?,20-/m1/s1 |
InChIキー |
IUKYXZADSGGCJJ-LWBLNDQTSA-N |
SMILES |
CC(=O)OC1CC2CCN3C2C(C1OC(=O)C)C4=CC5=C(C=C4C3)OCO5 |
異性体SMILES |
CC(=O)O[C@@H]1CC2CCN3C2C([C@@H]1OC(=O)C)C4=CC5=C(C=C4C3)OCO5 |
正規SMILES |
CC(=O)OC1CC2CCN3C2C(C1OC(=O)C)C4=CC5=C(C=C4C3)OCO5 |
同義語 |
1,2-O-diacetyl-zephyranthine 1,2-O-diacetylzephyranthine |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















